molecular formula C12H17NO4 B3319237 (R)-2-Amino-4-(3,4-dimethoxyphenyl)butanoic acid CAS No. 1089276-12-9

(R)-2-Amino-4-(3,4-dimethoxyphenyl)butanoic acid

Cat. No. B3319237
CAS RN: 1089276-12-9
M. Wt: 239.27 g/mol
InChI Key: DPVZUKOQBAHLPB-SECBINFHSA-N
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Description

(R)-2-Amino-4-(3,4-dimethoxyphenyl)butanoic acid, also known as L-AP4, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. L-AP4 is an agonist of the metabotropic glutamate receptor 4 (mGluR4), which has been identified as a promising target for the treatment of various neurological and psychiatric disorders. In

Mechanism of Action

(R)-2-Amino-4-(3,4-dimethoxyphenyl)butanoic acid acts as an agonist of mGluR4, a G protein-coupled receptor that is predominantly expressed in the cerebellum and basal ganglia. Activation of mGluR4 leads to the inhibition of presynaptic glutamate release, which results in a decrease in excitatory neurotransmission. This mechanism of action is thought to underlie the neuroprotective and neuromodulatory effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. This compound has also been shown to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and GABA.

Advantages and Limitations for Lab Experiments

One of the main advantages of (R)-2-Amino-4-(3,4-dimethoxyphenyl)butanoic acid for lab experiments is its specificity for mGluR4. This allows researchers to selectively target this receptor and study its effects on various physiological processes. However, one limitation of this compound is its relatively short half-life, which can make it difficult to use in certain experimental paradigms.

Future Directions

There are several future directions for research on (R)-2-Amino-4-(3,4-dimethoxyphenyl)butanoic acid. One area of interest is the potential therapeutic applications of this compound in various neurological and psychiatric disorders. Further studies are needed to determine the efficacy and safety of this compound in these conditions. Another area of interest is the development of more potent and selective agonists of mGluR4, which could have even greater therapeutic potential. Finally, there is a need for further studies on the biochemical and physiological effects of this compound, which could help to elucidate its mechanism of action and identify new therapeutic targets.

Scientific Research Applications

(R)-2-Amino-4-(3,4-dimethoxyphenyl)butanoic acid has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Huntington's disease, and cerebral ischemia. This compound has also been found to have antidepressant and anxiolytic effects in animal models of depression and anxiety disorders.

properties

IUPAC Name

(2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c1-16-10-6-4-8(7-11(10)17-2)3-5-9(13)12(14)15/h4,6-7,9H,3,5,13H2,1-2H3,(H,14,15)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPVZUKOQBAHLPB-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC(C(=O)O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CC[C@H](C(=O)O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801245865
Record name (αR)-α-Amino-3,4-dimethoxybenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801245865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1089276-12-9
Record name (αR)-α-Amino-3,4-dimethoxybenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1089276-12-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αR)-α-Amino-3,4-dimethoxybenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801245865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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